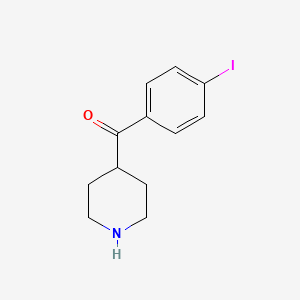

(4-Iodophenyl)-piperidin-4-ylmethanone

Description

Properties

Molecular Formula |

C12H14INO |

|---|---|

Molecular Weight |

315.15 g/mol |

IUPAC Name |

(4-iodophenyl)-piperidin-4-ylmethanone |

InChI |

InChI=1S/C12H14INO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 |

InChI Key |

ZCGDVAIFYMHKFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

4 Iodophenyl Piperidin 4 Ylmethanone As a Versatile Synthetic Building Block

Utility in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic chemistry, enabling the efficient formation of new bonds. rsc.org These reactions typically proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. fiveable.me The high reactivity of aryl iodides, due to the relatively weak C-I bond, makes them superior substrates for this initial step compared to aryl bromides or chlorides. researchgate.net Consequently, (4-Iodophenyl)-piperidin-4-ylmethanone is an ideal electrophilic partner in these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.org For this compound, the Suzuki reaction provides a direct route to introduce a new aryl or heteroaryl substituent at the 4-position of the phenyl ring. The mechanism requires a base to activate the organoboron species, facilitating the transmetalation step with the palladium(II) complex. organic-chemistry.orglibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 88 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | t-BuOH/H₂O | 80 | 90 |

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system of palladium and a copper(I) salt, along with a base, often an amine, which also serves as the solvent. organic-chemistry.orgyoutube.com The aryl iodide moiety of this compound makes it an excellent substrate for this transformation, readily undergoing oxidative addition to the palladium(0) catalyst. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes, which are important structures in pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | 94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 91 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine (B6355638) | DMF | 80 | 89 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | Et₃N | Acetonitrile | 50 | 93 |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. semanticscholar.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. libretexts.orgrug.nl Aryl iodides are highly reactive substrates in this process. nih.govacs.org this compound can be coupled with a diverse range of primary and secondary amines, anilines, and other nitrogen nucleophiles to generate a library of N-aryl piperidine derivatives. Careful selection of solvents can be crucial, as iodide byproducts can sometimes inhibit the catalyst. nih.govacs.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 96 |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₂CO₃ | t-BuOH | 100 | 94 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 90 | 95 |

Heck Reaction for Carbon-Carbon Double Bond Formation

The Mizoroki-Heck reaction, commonly known as the Heck reaction, creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The C-I bond of this compound makes it a highly suitable electrophile for the Heck reaction, allowing for the introduction of vinyl groups to the phenyl ring. nih.gov The reaction can be performed in both intermolecular and intramolecular fashions, providing routes to complex cyclic and acyclic structures. rsc.org

Table 4: Representative Conditions for Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 85 |

| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 120 | 90 |

| 3 | 1-Octene | PdCl₂ (2) | PPh₃ (4) | NaOAc | DMA | 130 | 82 |

| 4 | Cyclohexene | Pd(OAc)₂ (2) | - | Et₃N | Toluene | 110 | 78 |

Derivatization via Ketone Reactivity

Beyond the versatility offered by its aryl iodide group, this compound possesses a ketone functional group that serves as a handle for a variety of synthetic transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, providing a gateway to a range of functional group interconversions and carbon-carbon bond-forming reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields a tertiary alcohol. This reaction allows for the direct installation of new alkyl, aryl, or alkynyl groups onto the carbon skeleton at the piperidine ring. Common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as hydride reagents for reduction to a secondary alcohol.

Table 5: Representative Nucleophilic Addition Reactions with this compound

| Entry | Nucleophilic Reagent | Solvent | Product Type |

| 1 | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | Tertiary alcohol |

| 2 | Phenyllithium (PhLi) | THF | Tertiary alcohol |

| 3 | Sodium borohydride (B1222165) (NaBH₄) | Methanol | Secondary alcohol |

| 4 | Ethylmagnesium chloride (EtMgCl) | THF | Tertiary alcohol |

Reduction to Alcohols

The ketone functionality of this compound is readily susceptible to reduction, yielding the corresponding secondary alcohol, (4-Iodophenyl)(piperidin-4-yl)methanol. This transformation is a fundamental step in modifying the core scaffold, as it introduces a new stereocenter and a hydroxyl group that can serve as a handle for further functionalization, such as etherification or esterification.

The reduction of ketones to secondary alcohols is a well-established transformation in organic synthesis, typically achieved with high efficiency using hydride-based reducing agents. youtube.comkhanacademy.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. youtube.com The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature. The chemoselectivity of NaBH₄ is advantageous as it generally does not reduce more stable functional groups like esters or amides, nor does it affect the carbon-iodine bond.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ will also readily reduce the ketone to an alcohol. youtube.comharvard.edu Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is required to quench the excess reagent and protonate the resulting alkoxide to form the alcohol. khanacademy.orgharvard.edu

The general reaction scheme for the reduction is presented below:

Scheme 1: Reduction of this compound to (4-Iodophenyl)(piperidin-4-yl)methanol

| Reagent | Solvent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | High (Ketones, Aldehydes) |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0°C to Reflux | Low (Reduces most carbonyls) |

Formation of Oximes and Hydrazones

The carbonyl group of this compound can undergo condensation reactions with hydroxylamine and hydrazine derivatives to form oximes and hydrazones, respectively. nih.govwikipedia.org These reactions convert the planar carbonyl carbon into a C=N double bond, offering a route to further structural diversification and the introduction of new physicochemical properties. Oximes and hydrazones are important intermediates and are also found as core structures in various biologically active compounds. nih.govnih.gov

The formation of an oxime occurs through the reaction of the ketone with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt, in the presence of a base like pyridine or sodium acetate to liberate the free nucleophile. wikipedia.orgarpgweb.com The reaction is usually carried out in a protic solvent such as ethanol. arpgweb.com The resulting oxime can exist as E/Z stereoisomers.

Similarly, hydrazones are synthesized by reacting the ketone with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). The reaction mechanism is analogous to oxime formation and is often acid-catalyzed. nih.gov

Scheme 2: Formation of Oxime and Hydrazone Derivatives

| Reagent | Product | Typical Conditions |

| Hydroxylamine HCl, Base | Oxime | Ethanol, Reflux |

| Hydrazine or Substituted Hydrazine | Hydrazone | Ethanol, Acid catalyst |

These derivatives are not only synthetically useful but have been investigated for their own biological activities. For instance, piperidone oximes and their quaternary salts have been prepared as potential antineoplastic agents. nih.gov

Nitrogen Functionalization of the Piperidine Moiety

The secondary amine within the piperidine ring of this compound is a key site for molecular elaboration. Its nucleophilic character allows for a variety of functionalization reactions, significantly expanding the chemical space accessible from this scaffold.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is commonly achieved through nucleophilic substitution with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is necessary to neutralize the hydrogen halide formed during the reaction. researchgate.netsciencemadness.org Common solvents for this reaction include dimethylformamide (DMF) or acetonitrile. researchgate.netfabad.org.tr

Another powerful method for N-alkylation is reductive amination. This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. A mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is selective for the iminium ion intermediate and tolerant of many functional groups. sciencemadness.org

N-Acylation introduces an acyl group (R-C=O) to the piperidine nitrogen, forming a stable amide bond. This is typically accomplished by treating the parent compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base (like triethylamine or pyridine) to scavenge the acid byproduct.

These N-functionalization reactions are fundamental in medicinal chemistry for modulating a compound's properties, such as its basicity, lipophilicity, and ability to interact with biological targets.

Formation of Quaternary Ammonium Salts

Further alkylation of the now tertiary piperidine nitrogen (after an initial N-alkylation) or exhaustive alkylation of the initial secondary amine with an excess of an alkylating agent leads to the formation of a quaternary ammonium salt. researchgate.net In these salts, the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. taylorandfrancis.com

The reaction, known as quaternization, is typically performed by treating the amine with an alkyl halide (often methyl iodide or benzyl (B1604629) bromide). labinsights.nl The resulting salts exhibit significantly different physical properties compared to their neutral amine precursors, most notably increased water solubility and a lack of basicity. Quaternary ammonium salts themselves are a class of compounds with diverse applications, and their formation from piperidone derivatives has been explored in the development of cytotoxic agents. nih.govtaylorandfrancis.com

Combinatorial Chemistry and Library Synthesis Methodologies

This compound is an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov The goal of combinatorial chemistry is to rapidly generate a large number of structurally diverse molecules for high-throughput screening in drug discovery. nih.govcrsubscription.com The utility of this scaffold lies in its multiple, orthogonally reactive functional groups.

Piperidine Nitrogen: As described, the secondary amine can be readily N-alkylated or N-acylated, allowing for the introduction of a wide variety of substituents (Diversity point 1).

Carbonyl Group: The ketone can be converted into alcohols, oximes, hydrazones, or other derivatives, providing another point for diversification (Diversity point 2).

Iodophenyl Group: The carbon-iodine bond serves as a crucial "synthetic handle" for transition-metal-catalyzed cross-coupling reactions. evitachem.com This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups via reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination. This represents a third major point for diversification (Diversity point 3).

By systematically combining different building blocks at each of these three diversity points, a large and structurally complex library of compounds can be efficiently synthesized. For example, using a solid-phase synthesis approach, the scaffold can be attached to a resin, and then reactants can be sequentially added to modify the three diversity points before the final compounds are cleaved from the support for biological testing. crsubscription.comorganic-chemistry.org This strategy allows for the exploration of a broad chemical space around the core this compound structure, facilitating the discovery of new bioactive molecules. chemdiv.com

Radiochemistry and Tracer Development Methodologies Incorporating 4 Iodophenyl Piperidin 4 Ylmethanone Analogues Excluding Clinical/in Vivo Imaging Applications

Radiosynthesis of Radioiodinated Derivatives

The introduction of a radioiodine isotope, such as iodine-123, iodine-124, iodine-125, or iodine-131, onto the phenyl ring of (4-Iodophenyl)-piperidin-4-ylmethanone analogues is a critical step in the development of these radiotracers. The choice of radioiodination method is dictated by factors such as the desired specific activity, the stability of the precursor molecule, and the required reaction conditions. Two primary methods, electrophilic iododestannylation and halogen exchange reactions, have been widely employed for this purpose.

Electrophilic iododestannylation is a highly effective and widely used method for the regioselective introduction of radioiodine into aromatic rings. nih.gov This technique involves the reaction of an organotin precursor, typically a trialkylstannyl derivative, with a source of electrophilic radioiodine. The carbon-tin bond is readily cleaved by the electrophilic iodine, resulting in the formation of the desired radioiodinated compound with high radiochemical yield and purity. nih.gov

A key example of this methodology is the radiosynthesis of [¹²³I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone, an analogue of the target compound. In this synthesis, the corresponding tributylstannyl precursor was reacted with [¹²³I]NaI in the presence of an oxidizing agent to facilitate the electrophilic substitution. nih.gov This method offers the advantage of high regioselectivity, as the radioiodine is specifically incorporated at the position of the stannyl (B1234572) group. nih.gov

Key Features of Electrophilic Iododestannylation:

High Regiospecificity: The radioiodine is introduced at a predetermined position on the aromatic ring. nih.gov

Mild Reaction Conditions: The reaction can often be carried out under conditions that are compatible with a variety of functional groups. nih.gov

High Radiochemical Yields: This method typically provides the desired radiotracer in good yields. For instance, the synthesis of the aforementioned analogue achieved a tracer yield of 80%. nih.gov

A potential drawback of this method is the need to remove toxic organotin byproducts from the final radiopharmaceutical preparation. nih.gov

Halogen exchange reactions provide an alternative route to radioiodinated aryl compounds. This method involves the replacement of a non-radioactive halogen, such as bromine or chlorine, or even a stable iodine atom (isotope exchange), with a radioactive iodine isotope. nih.gov These reactions are typically performed at elevated temperatures and can be catalyzed by copper salts to improve the radiochemical yield. nih.gov

While generally applicable, one of the challenges of halogen exchange, particularly isotope exchange, is the potential for low specific activity, as the final product is a mixture of the radiolabeled and non-radiolabeled compound. Separating the starting material from the radiolabeled product can also be difficult. nih.gov However, for certain applications where very high specific activity is not a primary requirement, this method can be advantageous due to the simpler precursor synthesis.

The design and synthesis of a suitable precursor molecule are paramount for the success of any radiolabeling reaction. For electrophilic iododestannylation, the precursor must contain a reactive organometallic group, most commonly a trialkylstannyl moiety, at the desired position of radioiodination. nih.gov

In the synthesis of the precursor for [¹²³I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone, a multi-step synthetic route was employed to construct the piperidine (B6355638) and aryl functionalities and subsequently introduce the tributylstannyl group onto the phenyl ring. The synthesis of this specific tributylstannyl precursor was achieved with a 30% yield. nih.gov The stability and reactivity of the precursor are critical factors that influence the efficiency of the radiolabeling step.

For halogen exchange reactions, the precursor would be the corresponding bromo-, chloro-, or non-radioactive iodo-analogue of this compound. The synthesis of these precursors is often more straightforward than that of the organotin derivatives.

Radiochemical Purification and Quality Control Methodologies

Following the radiosynthesis, the crude reaction mixture contains the desired radiolabeled product along with unreacted radioiodide, labeling precursors, and other chemical impurities. Therefore, a robust purification step is essential to ensure the high radiochemical purity of the final tracer preparation. High-performance liquid chromatography (HPLC) is the most common and effective method for the purification of radioiodinated compounds. nih.govresearchgate.net

Reversed-phase HPLC allows for the separation of the radiolabeled product from more polar impurities, such as free radioiodide, and less polar impurities, like the precursor molecule. For example, the purification of [¹²³I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone by HPLC resulted in a radiochemical purity of greater than 95%. nih.gov

Quality control is a critical component of radiopharmaceutical production to ensure the identity, purity, and specific activity of the tracer. The following quality control tests are typically performed:

Radiochemical Purity: This is determined by analytical HPLC or thin-layer chromatography (TLC) to quantify the percentage of radioactivity associated with the desired chemical form.

Chemical Purity: Assessed by analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound and is crucial for receptor imaging studies. For the radioiodinated piperidinylmethanone analogue, a specific activity of at least 55 Ci/µmol was achieved. nih.gov

Lipophilicity (Log P/Log D): The octanol-water partition coefficient is an important parameter that influences the pharmacokinetic properties of a tracer. The Log P value for [¹²³I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was determined to be 1.5. nih.gov

| Parameter | Method | Result for Analogue nih.gov |

| Radiochemical Purity | HPLC | >95% |

| Specific Activity | Calculation based on radioactivity and mass | ≥ 55 Ci/µmol |

| Lipophilicity (Log P) | Octanol/Water Partition | 1.5 |

Interactive Data Table: Quality Control Parameters for a Radioiodinated this compound Analogue.

Assessment of Radiochemical Stability in Chemical Systems

The stability of the carbon-iodine bond is a crucial factor in the utility of a radioiodinated tracer. In vivo deiodination can lead to the accumulation of free radioiodide in tissues such as the thyroid and stomach, resulting in a poor signal-to-noise ratio in imaging studies. Therefore, the radiochemical stability of a new tracer is typically assessed in various chemical systems before in vivo evaluation.

Stability studies are often conducted by incubating the radiolabeled compound in solutions that mimic physiological conditions, such as human serum or plasma, at 37°C for various time points. nih.gov The amount of free radioiodide released over time is then quantified using techniques like radio-HPLC or radio-TLC. nih.gov The design of the molecule itself can influence its stability; for example, radioiodine attached to an aromatic ring is generally more stable than when it is attached to an aliphatic chain. nih.gov Structural features of aryl iodides, such as the presence of certain substituents, can also impact their metabolic stability towards in vivo deiodination.

Methodological Aspects of In Vitro and Ex Vivo Radioligand Evaluation (Focus on Chemical and Distribution Analysis)

Prior to in vivo imaging studies, the pharmacological properties of a new radioligand are characterized through in vitro and ex vivo experiments. These studies provide valuable information on the tracer's binding affinity, specificity, and distribution profile.

In Vitro Binding Assays: These assays are performed using cell homogenates or tissue sections containing the target of interest (e.g., a specific receptor or enzyme). The radioligand is incubated with the biological preparation, and its binding affinity (Kd) and density of binding sites (Bmax) are determined through saturation or competition experiments. These studies help to confirm that the synthesized radiotracer retains high affinity and selectivity for its intended biological target.

Ex Vivo Biodistribution Studies: In these experiments, the radiolabeled compound is administered to laboratory animals (e.g., mice or rats). At various time points after injection, the animals are euthanized, and organs and tissues of interest are dissected, weighed, and the amount of radioactivity in each sample is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Chemical Stability and Degradation Pathways

An essential characteristic of a potential radiotracer is its stability under physiological conditions. In vitro stability studies are designed to predict how the compound will behave upon introduction into a biological system, specifically its resistance to chemical breakdown. These assays are typically conducted by incubating the radiolabeled compound in various biologically relevant media over time.

Commonly, the stability of a novel radiotracer is assessed in phosphate-buffered saline (PBS) at a physiological pH of 7.4 and in animal or human plasma or serum at 37°C. researchgate.netresearchgate.net These conditions mimic the physiological environment the tracer would encounter. At predetermined time points, aliquots of the incubation mixture are analyzed, typically by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), to quantify the percentage of the intact parent compound remaining and to identify any radioactive metabolites. nih.gov

For iodinated aromatic compounds like this compound, a primary concern is in vivo deiodination, where the carbon-iodine bond is broken. nih.gov This can be mediated by enzymes such as iodothyronine deiodinases or cytochrome P450 enzymes. nih.gov While these are biological processes, the inherent chemical stability of the C-I bond is a critical determinant. Structural features, such as the position of the iodine on the aromatic ring, can influence its stability; meta-iodoarenes, for instance, are often more resistant to deiodination than their ortho or para counterparts. nih.gov

Another potential degradation pathway for this compound involves the hydrolysis of the ketone or amide functionalities, should the piperidine ring be part of a larger amide structure in an analogue. The piperidine ring itself is generally stable, but enzymatic or radical-mediated ring cleavage can occur. nih.gov

The data generated from these studies are crucial for understanding the tracer's behavior post-administration. High stability is desirable to ensure that the detected signal originates from the intact tracer at the target site and not from its radiolabeled metabolites that may have different biodistribution profiles.

Table 1: Illustrative In Vitro Stability of a Radiolabeled this compound Analogue

This table presents hypothetical data for illustrative purposes, demonstrating typical results from an in vitro stability assay.

| Time (minutes) | % Intact Compound in PBS (pH 7.4) | % Intact Compound in Human Serum |

|---|---|---|

| 0 | 100 | 100 |

| 30 | 98.5 | 95.2 |

| 60 | 97.1 | 91.8 |

| 120 | 95.8 | 88.5 |

Ex Vivo Tissue Distribution Methodologies (Chemical Distribution, Not Biological Interaction)

Following the administration of a radiolabeled compound to a research animal, ex vivo tissue distribution studies are conducted to quantify the amount of radioactivity that has accumulated in various organs and tissues. These studies provide a snapshot of the compound's distribution throughout the body at specific time points, which is fundamental for assessing its potential as a targeted imaging agent. The primary goal of these methodologies is to determine the chemical concentration of the radiotracer in different tissues, independent of its biological or pharmacological effects.

One of the most common techniques is quantitative whole-body autoradiography (QWBA) . In this method, the animal is euthanized at a set time after tracer administration, and the entire body is rapidly frozen. Thin, whole-body sections are then sliced using a cryomicrotome and exposed to a phosphor imaging plate or photographic film. criver.com The resulting image provides a detailed visual map of the radioactivity distribution throughout the entire animal. By comparing the signal intensity in different tissues to a set of radioactive standards exposed alongside the tissue section, a quantitative measurement of the radioactivity concentration in each organ can be obtained. researchgate.net

A complementary and often more direct quantitative method involves tissue dissection and gamma counting . Following euthanasia, selected organs and tissues are dissected, weighed, and their radioactivity is measured using a gamma counter (for gamma-emitting isotopes like ¹²³I or ¹²⁵I) or a liquid scintillation counter (for beta-emitting isotopes). nih.gov The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison of tracer uptake across different organs and animals. nih.gov This method provides precise quantitative data for specific tissues but lacks the high-resolution spatial information provided by autoradiography. giffordbioscience.comnih.gov

These ex vivo methodologies are critical for constructing a comprehensive profile of a potential radiotracer's pharmacokinetic properties, identifying tissues with high uptake, and assessing non-target accumulation.

Table 2: Representative Ex Vivo Biodistribution of a Radiolabeled this compound Analogue in Rats at 60 Minutes Post-Injection

This table presents hypothetical data for illustrative purposes, demonstrating typical results from an ex vivo biodistribution study.

| Organ/Tissue | % Injected Dose per Gram (%ID/g) |

|---|---|

| Blood | 0.55 |

| Heart | 1.23 |

| Lungs | 2.10 |

| Liver | 4.50 |

| Spleen | 1.89 |

| Kidneys | 3.75 |

| Stomach | 0.88 |

| Intestines | 1.54 |

| Muscle | 0.45 |

| Bone | 0.62 |

| Brain | 0.95 |

Theoretical and Computational Chemistry Investigations of 4 Iodophenyl Piperidin 4 Ylmethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the chemical reactivity of molecules. For (4-Iodophenyl)-piperidin-4-ylmethanone, these calculations can provide a detailed picture of its molecular orbitals and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-iodophenyl ring, particularly the iodine atom and the aromatic system, which can act as electron donors. The LUMO, conversely, is likely to be centered on the carbonyl group and the adjacent atoms of the piperidine (B6355638) and phenyl rings, representing the most electrophilic sites of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily polarizable and more reactive. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can precisely calculate these energies.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | A measure of the molecule's excitability and chemical reactivity. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Theoretical modeling can be employed to investigate the mechanisms of potential reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. For instance, the nucleophilic addition to the carbonyl group or electrophilic substitution on the iodophenyl ring could be modeled.

These calculations would typically involve locating the transition state structures connecting reactants and products and then performing frequency calculations to confirm them as first-order saddle points on the potential energy surface. The insights gained from such modeling are invaluable for predicting reaction outcomes and designing synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's preferred shapes and flexibility.

For this compound, a key feature is the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the (4-iodophenyl)carbonyl substituent (axial vs. equatorial) on the piperidine ring is a central question in its conformational analysis. Computational studies on similar piperidine derivatives suggest that the equatorial position is generally more stable. nih.govresearchgate.net

MD simulations can further explore the conformational landscape of the molecule over time, taking into account solvent effects and temperature. These simulations would reveal the flexibility of the bond connecting the piperidine ring and the carbonyl group, as well as the rotational freedom of the 4-iodophenyl group. Such studies are crucial for understanding how the molecule might interact with a biological target, for example.

Prediction of Spectroscopic Features (Methodological Aspects)

Computational chemistry can predict various spectroscopic properties, which can aid in the characterization of a compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, these calculations would help in assigning the signals of the protons and carbons in the piperidine and iodophenyl moieties.

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum chemical methods. The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to different functional groups. For the target molecule, the strong carbonyl (C=O) stretching frequency would be a prominent feature, and its calculated value could be compared to experimental IR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-205 ppm |

| ¹H NMR | Piperidine Protons (axial) | ~2.8-3.2 ppm |

| ¹H NMR | Piperidine Protons (equatorial) | ~3.0-3.5 ppm |

| IR | Carbonyl Stretch (ν(C=O)) | ~1680-1700 cm⁻¹ |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Chemoinformatics and Database Mining for Structural Analogues

Chemoinformatics provides the tools to search large chemical databases for structurally similar molecules. For this compound, this can be used to identify known compounds with similar scaffolds, which may have documented biological activities or synthetic pathways.

Using the structure of this compound as a query, databases such as PubChem, ChEMBL, and ChemDiv can be mined. chemdiv.comnih.gov Similarity searching can be performed based on various molecular fingerprints, which encode structural features of the molecule. This process can reveal analogues where, for example, the iodo-substituent is replaced by other halogens or functional groups, or where the piperidine ring is modified. The identification of such analogues can provide valuable context for the potential properties and applications of the target compound.

Advanced Research Directions and Emerging Methodologies

Applications in Continuous Flow Chemistry and Microreactor Technology

The synthesis of piperidine (B6355638) derivatives, including scaffolds like (4-Iodophenyl)-piperidin-4-ylmethanone, is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for handling hazardous intermediates. nih.govwiley.com

Recent studies have demonstrated the successful synthesis of piperidine and pyrrolidine derivatives through electroreductive cyclization in a flow microreactor, a technique that avoids toxic metal catalysts and allows for preparative scale synthesis through continuous electrolysis. nih.govresearchgate.net While direct application to this compound is not yet extensively documented, these methodologies provide a clear blueprint for its potential continuous synthesis. A hypothetical telescoped flow synthesis could involve the initial formation of the piperidine ring followed by acylation and iodination steps within a multi-reactor sequence, minimizing manual handling and intermediate purification. mit.edunih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives

| Parameter | Conventional Batch Reaction | Continuous Flow Microreactor |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Diffusion limited, requires vigorous stirring | Enhanced, rapid mixing |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Higher risk with exothermic reactions/hazardous reagents | Improved, small reaction volumes minimize risk |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by parallelization |

| Yield | Variable, often lower | Generally higher and more consistent nih.gov |

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is a significant area of research, as the stereochemistry of piperidine-containing compounds is often critical to their pharmacological activity. google.com Advanced synthetic strategies are being employed to control the stereocenters within the piperidine ring and at the carbon bearing the aryl methanone group.

Modern methods for constructing substituted piperidines with high stereoselectivity include:

Multicomponent Reactions (MCRs): These reactions allow for the assembly of complex piperidine scaffolds from simple starting materials in a single step, often with a high degree of stereocontrol. researchgate.net

Asymmetric Cyclization: Gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which can be reduced to afford highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Organocatalysis: Chiral organocatalysts can facilitate asymmetric variations of classical ring-forming reactions, such as the aza-Diels-Alder reaction, to produce enantioenriched piperidine derivatives. whiterose.ac.uk

Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as amino acids, allows for the transfer of chirality to the final piperidine product through diastereoselective cyclization reactions. whiterose.ac.uk

While specific stereoselective syntheses targeting this compound are still emerging, these established methodologies for related piperidine structures provide a robust toolkit for accessing its chiral analogues. nih.govnih.gov The synthesis of specific enantiomers or diastereomers would enable detailed investigation into their differential interactions with biological targets.

Mechanistic Studies of Novel Reactions Involving the Compound

The iodophenyl moiety of this compound makes it an ideal substrate for mechanistic investigations of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rug.nlnih.gov These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for extensive diversification of the core structure.

Suzuki-Miyaura Coupling: Detailed mechanistic studies, often aided by computational DFT calculations, have refined the understanding of the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org Using this compound as a substrate would allow researchers to probe the electronic and steric effects of the piperidin-4-ylmethanone group on the kinetics and efficiency of the coupling, potentially leading to the characterization of key reaction intermediates. researchgate.netnih.govdntb.gov.ua

Buchwald-Hartwig Amination: This reaction provides a powerful route to synthesize a wide array of arylamine derivatives. Mechanistic investigations have revealed complex catalytic cycles that are highly dependent on the choice of ligand, base, and substrate. wikipedia.orglibretexts.orgresearchgate.net By studying the amination of this compound, researchers can gain insights into the oxidative addition step involving the robust aryl-iodide bond and how the piperidine moiety might influence catalyst stability and turnover. Novel variations, such as the amination of nitroarenes, suggest that the fundamental steps of the catalytic cycle are still being explored. nih.gov

Beyond established cross-coupling, the compound could be used to study novel copper-catalyzed intramolecular C-H amination reactions, where the piperidine ring itself is formed, providing insights into the mechanism of these complex transformations. acs.org

Integration with Automation and High-Throughput Experimentation

The structural scaffold of this compound is well-suited for integration into automated synthesis platforms and high-throughput experimentation (HTE) workflows. HTE allows for the rapid generation and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties. nih.gov

Automated synthesis platforms, utilizing technologies like non-contact, low-volume dispensing, can be employed to create extensive libraries of derivatives from the this compound core. nih.gov By varying the substituents on the piperidine nitrogen or by modifying the iodophenyl group via parallel cross-coupling reactions, thousands of unique analogues can be synthesized on a nanomole scale. nih.gov

These compound libraries can then be subjected to high-throughput screening (HTS) to identify inhibitors or modulators of various biological targets. nih.govcuanschutz.edu For example, an HTS campaign could screen a library of this compound derivatives against a panel of protein kinases or G-protein coupled receptors to identify novel bioactive agents. The resulting data from these large-scale screens are invaluable for building structure-activity relationship (SAR) models.

Table 2: High-Throughput Experimentation Workflow for this compound Derivatives

| Stage | Description | Technology/Method |

|---|---|---|

| 1. Library Design | In silico design of a diverse set of analogues based on the core scaffold. | Molecular modeling, combinatorial chemistry principles. |

| 2. Automated Synthesis | Parallel synthesis of the designed library in a miniaturized format (e.g., 384-well plates). | Liquid handling robotics, non-contact dispensers (e.g., FlexDrop iQ). cuanschutz.edu |

| 3. High-Throughput Screening (HTS) | Rapid biological evaluation of the compound library against a specific target or pathway. | Automated plate readers (e.g., Envision HTS), high-content imaging systems. cuanschutz.edu |

| 4. Data Analysis | Identification of "hit" compounds and preliminary SAR analysis. | Cheminformatics software, statistical analysis tools. |

| 5. Hit Validation | Resynthesis and retesting of promising compounds to confirm activity. | Standard laboratory synthesis and biological assays. |

Design Principles for Novel Chemical Scaffolds Based on the Core Structure

The this compound structure can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. tudublin.ie The design of novel chemical scaffolds based on this core structure is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and the strategic modification of its key components. nih.govnih.gov

Key design principles include:

Piperidine Nitrogen (N1) Substitution: The nitrogen atom of the piperidine ring is a primary point for diversification. Introducing various alkyl, benzyl (B1604629), or more complex heterocyclic groups can significantly alter a compound's size, polarity, and ability to form hydrogen bonds, thereby modulating its binding affinity and selectivity for different targets. nih.gov

Aryl Ring Modification: The iodophenyl group is a versatile handle for modification via cross-coupling reactions. Replacing the iodine with different aryl, heteroaryl, or alkyl groups can explore new binding pockets and interactions with a biological target. The electronic properties of substituents on this ring can strongly influence binding affinity. nih.gov

Scaffold Rigidity and Conformation: Introducing conformational constraints, such as bridging the piperidine ring to create bicyclic structures, can lock the molecule into a specific bioactive conformation. researchgate.net This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Bioisosteric Replacement: The central ketone linkage can be replaced with other functional groups (e.g., amides, esters, alkenes) to probe the importance of the carbonyl group for activity and to modify the molecule's physicochemical properties.

By systematically applying these principles, chemists can generate new generations of molecules derived from the this compound core, tailored for specific biological applications and with improved drug-like properties. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Iodophenyl)-piperidin-4-ylmethanone, and what purification methods ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidin-4-ylmethanone with 4-iodobenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C). Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using ethanol/water mixtures . Purity validation requires HPLC (>95%) and NMR (¹H/¹³C) to confirm absence of unreacted precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.3–7.8 ppm for iodophenyl) and piperidine ring protons (δ 1.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~200 ppm) and C-I bonding .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) at m/z 330.03 (C₁₂H₁₃INO).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I bond) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (argon) at –20°C. Regularly monitor decomposition via TLC (silica, 10% MeOH/CH₂Cl₂). Degradation products (e.g., deiodinated analogs) can be identified via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals bond angles, torsion angles, and hydrogen bonding. For example, piperidine ring puckering (C2-C3-C4-C5 dihedral angle ~55°) and iodophenyl orientation relative to the carbonyl group can be determined. Data refinement using SHELXL-2018 and Olex2 software ensures accuracy .

Q. What experimental strategies address contradictions in receptor binding data for piperidine-derived compounds?

- Methodological Answer : If binding affinities (e.g., at dopamine or serotonin receptors) conflict with computational predictions:

- Re-evaluate purity : Confirm via HPLC-MS and elemental analysis.

- Stereochemical analysis : Use chiral chromatography or NOESY NMR to rule out enantiomeric impurities.

- Functional assays : Compare cAMP inhibition (for GPCR targets) in cell lines vs. isolated receptors. Cross-validate with radioligand displacement (e.g., ³H-spiperone for D₂ receptors) .

Q. How can semiquantitative analysis improve reproducibility in studies involving iodine-labeled analogs?

- Methodological Answer : For tracer applications (e.g., SPECT imaging analogs), use striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) to normalize data. Validate with autoradiography or gamma counting, ensuring corrections for non-specific binding (e.g., cerebellar reference). Interobserver variability is minimized by combining visual assessments with quantitative thresholds (e.g., SBR < 1.5 indicates pathology) .

Q. What computational methods predict the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Employ in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation). Validate with in vitro microsomal assays (rat/human liver microsomes + NADPH). Detect metabolites via UPLC-QTOF-MS and compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.